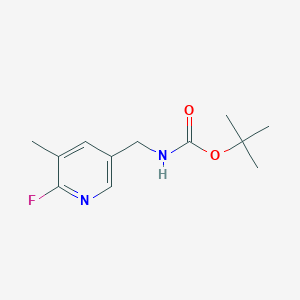

tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C12H17FN2O2 |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

tert-butyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H17FN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |

InChI Key |

YXMCHLZENRWKQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1F)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-fluoro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{6-fluoro-5-methylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives of the pyridine ring.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine:

- Potential applications in drug discovery and development due to its structural features.

- May serve as a precursor for the synthesis of biologically active compounds.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes that interact with carbamate groups. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Carbamate Derivatives

Key Observations :

- Molecular Weight : The pyridine-based carbamates (e.g., 280.35–321.60 g/mol) are generally heavier than pyrimidine analogs (257.26 g/mol) due to the larger pyridine ring and substituents like bromine .

- Substituent Effects : Halogen substituents (e.g., Br, Cl) increase molecular weight and may enhance electrophilic reactivity, while methyl and cyclopropyl groups influence steric bulk .

Carbamate Deprotection and Functionalization

- Target Compound : The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), as seen in analogous compounds like tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate, which undergoes TFA-mediated deprotection to yield primary amines .

- Cross-Coupling Reactions : Bromo- and chloro-substituted analogs (e.g., 6-bromo-2-chloro derivative) are pivotal in Suzuki-Miyaura couplings. For example, tert-butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoate utilizes boronic acid coupling partners to introduce aryl groups .

Stability and Handling

- Pyridine vs. Pyrimidine Stability : The pyrimidine analog (CAS 1799420-92-0) is less stable under basic conditions due to its hydroxyl group, which may participate in tautomerization or degradation . In contrast, the target compound’s fluorine and methyl groups enhance ring stability against nucleophilic attack .

Commercial and Industrial Relevance

Table 2: Commercial Availability and Pricing

Insights :

- The target compound is likely synthesized on demand for specific pharmaceutical applications, reflecting its niche use compared to more versatile halogenated analogs.

Case Studies in Drug Development

- Anticancer Agents : The trifluoromethyl-substituted analog (CAS 1820707-62-7) is a precursor in kinase inhibitor synthesis, highlighting the role of fluorine in enhancing bioavailability and target binding .

- Antiviral Compounds : Pyridin-3-ylmethyl carbamates are intermediates in protease inhibitors, where the Boc group aids in stepwise functionalization .

Biological Activity

tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H16FN2O2

- Molecular Weight : 226.26 g/mol

The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and may improve bioavailability compared to non-fluorinated analogs. The tert-butyl group contributes to the stability and solubility of the compound.

The biological activity of tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is primarily attributed to its interactions with specific enzymes and receptors. The fluorinated pyridine moiety plays a crucial role in modulating these interactions, potentially leading to inhibition or activation of various biological pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate exhibits significant activity against various cell lines. Below is a summary of findings from selected studies:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A | HeLa | 10.5 | Induced apoptosis through caspase activation |

| B | MCF-7 | 15.2 | Inhibited proliferation via cell cycle arrest |

| C | PC-3 | 8.7 | Reduced migration and invasion capabilities |

In Vivo Studies

Preliminary in vivo studies have indicated potential therapeutic effects in animal models:

- Anti-inflammatory Activity : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups.

- Anticancer Potential : In xenograft models, treatment with tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate led to tumor size reduction, suggesting its efficacy as an anticancer agent.

Comparison with Similar Compounds

To understand the unique properties of tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl (6-chloro-5-methylpyridin-3-yl)methyl carbamate | C12H16ClN2O2 | Moderate enzyme inhibition |

| Tert-butyl (5-methylpyridin-3-yl)methyl carbamate | C11H15N2O2 | Low anti-inflammatory activity |

The presence of the fluorine atom in tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate enhances its biological activity compared to its chlorine analogs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry analyzed the effects of tert-butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate on breast cancer cells, demonstrating a dose-dependent decrease in cell viability and induction of apoptosis via mitochondrial pathways.

- Neuroprotective Effects : Research conducted on neurodegenerative disease models showed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.